![molecular formula C8H7N3O2 B3000169 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1551176-30-7](/img/structure/B3000169.png)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been identified as selective activators of pparα , a nuclear receptor involved in the regulation of lipid and glucose metabolism .
Mode of Action
It’s known that pparα activators bind to the ligand-binding domain (lbd) of pparα, inducing a conformational change that organizes the activation function 2 (af-2) surface to accommodate a transcriptional coactivator . This process is likely to be similar for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Biochemical Pathways
As a potential pparα activator, it may influence the peroxisome proliferator-activated receptor (ppar) signaling pathway, which plays a crucial role in the regulation of lipid and glucose metabolism .
Pharmacokinetics
In silico admet studies of similar pyrazolo[3,4-d]pyrimidine compounds have shown suitable pharmacokinetic properties .
Result of Action
As a potential pparα activator, it may influence the expression of genes involved in lipid and glucose metabolism, potentially leading to changes in these metabolic processes .
Action Environment
For instance, microwave irradiation and grinding techniques have been found to be more environmentally tolerant and easily controlled for the synthesis of similar compounds .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like acetic acid and catalysts such as phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the N1 position, which can affect its biological activity and chemical reactivity.
2H-pyrazolo[3,4-b]pyridine: Differs in the position of the nitrogen atom in the pyrazole ring, leading to different tautomeric forms and potentially different biological activities.
1-Methyl-1H-pyrazolo[4,3-b]pyridine: Has a different fusion pattern of the pyrazole and pyridine rings, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-6(4-10-11)5(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRXGRCLGPVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
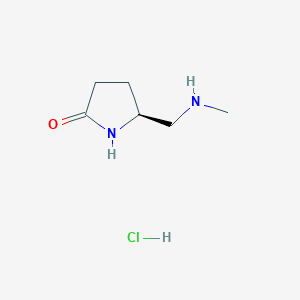
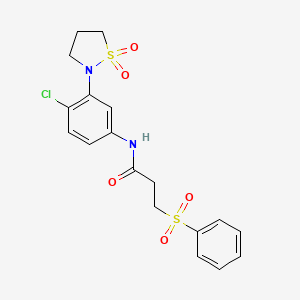

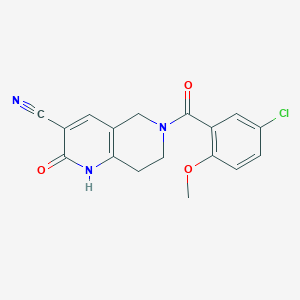
![(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B3000097.png)
![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)
![2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B3000100.png)
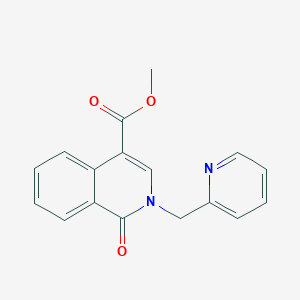
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)
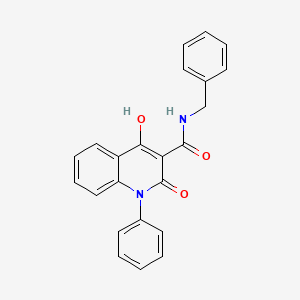
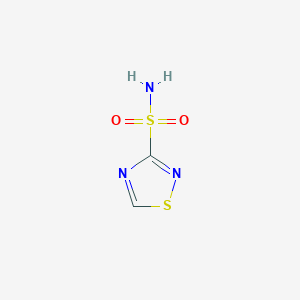

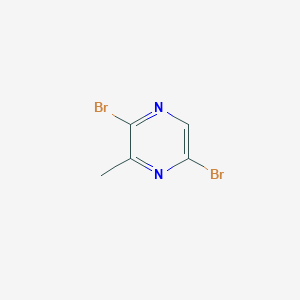
![3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3000109.png)
